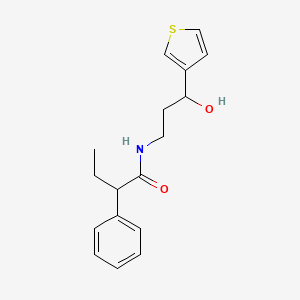

N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-phenylbutanamide

Description

Propriétés

IUPAC Name |

N-(3-hydroxy-3-thiophen-3-ylpropyl)-2-phenylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO2S/c1-2-15(13-6-4-3-5-7-13)17(20)18-10-8-16(19)14-9-11-21-12-14/h3-7,9,11-12,15-16,19H,2,8,10H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHJOBUPLNDBMBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)NCCC(C2=CSC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-phenylbutanamide is a novel compound that features a thiophene ring, a phenyl group, and a butanamide moiety. This compound is categorized under thiophene derivatives, which are recognized for their diverse biological activities and potential therapeutic applications. The compound's unique structure may confer specific biological properties that warrant further investigation.

- Molecular Formula : C17H21NO2S

- Molecular Weight : 303.4 g/mol

- CAS Number : 1421483-62-6

Biological Activity Overview

Thiophene derivatives, including N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-phenylbutanamide, have been associated with various pharmacological activities:

- Anti-inflammatory Effects : Thiophene compounds often exhibit anti-inflammatory properties, potentially through the modulation of inflammatory pathways and cytokine production.

- Analgesic Properties : Some derivatives have shown promise in pain relief, possibly by affecting pain signaling pathways.

- Antimicrobial Activity : The presence of the thiophene ring has been linked to enhanced antimicrobial effects against various pathogens.

The biological activity of this compound is primarily linked to its interaction with specific biological targets. Mechanisms may include:

- Modulation of enzyme activity.

- Interaction with receptor signaling pathways.

These interactions can lead to therapeutic effects in various disease models.

Case Study: Anti-inflammatory Activity

A study investigating the anti-inflammatory effects of thiophene derivatives reported that compounds similar to N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-phenylbutanamide significantly reduced inflammation markers in animal models. The mechanism was attributed to the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Study: Analgesic Effects

In another study, a related thiophene compound was evaluated for its analgesic properties using the formalin test in rats. Results indicated a notable reduction in pain responses, suggesting that the compound engages pain pathways effectively.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.